2-Amino-4-(tert-butyl)-5-chlorophenol

Catalog No.
S15506100
CAS No.
M.F
C10H14ClNO
M. Wt
199.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(tert-butyl)-5-chlorophenol

Product Name

2-Amino-4-(tert-butyl)-5-chlorophenol

IUPAC Name

2-amino-4-tert-butyl-5-chlorophenol

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,12H2,1-3H3

InChI Key

IGLFDYQYKYZNIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Cl)O)N

2-Amino-4-(tert-butyl)-5-chlorophenol is an organic compound characterized by its unique chemical structure, which includes an amino group, a tert-butyl group, and a chlorophenol moiety. This compound features a phenolic ring substituted with an amino group at the para position relative to the hydroxyl group and a tert-butyl group at the ortho position, along with a chlorine atom at the meta position. The molecular formula of 2-Amino-4-(tert-butyl)-5-chlorophenol is C10_{10}H14_{14}ClN1_{1}O1_{1}, and it has a molecular weight of approximately 201.68 g/mol. Its structural uniqueness lends itself to various

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The chlorophenol structure enables electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
  • Reduction Reactions: The compound can undergo reduction to form amines or other derivatives by using reducing agents.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different physical characteristics.

Research indicates that 2-Amino-4-(tert-butyl)-5-chlorophenol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing efficacy against various bacterial strains. Additionally, compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties. The presence of the amino and hydroxyl groups is crucial for these biological activities, as they can interact with biological targets such as enzymes or receptors.

The synthesis of 2-Amino-4-(tert-butyl)-5-chlorophenol can be achieved through several methods:

  • Azo-Coupling Method: This method involves the diazotization of aniline followed by coupling with p-tert-butylphenol in the presence of sodium hydroxide. The reaction conditions typically require controlled temperatures and molar ratios to optimize yield .
  • Direct Chlorination: Starting from 2-amino-4-tert-butylphenol, chlorination can be performed using chlorine gas or chlorinating agents in suitable solvents to introduce the chlorine atom at the desired position on the phenolic ring.
  • Reduction of Azo Compounds: Azo intermediates derived from diazotization reactions can also be reduced to yield 2-Amino-4-(tert-butyl)-5-chlorophenol under specific conditions.

These methods highlight the versatility in synthesizing this compound, allowing for variations based on desired purity and yield.

2-Amino-4-(tert-butyl)-5-chlorophenol finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in dye synthesis due to its chromogenic properties.
  • Pharmaceuticals: Potential applications in drug formulation are being explored, particularly in developing antimicrobial agents.
  • Material Science: Its unique chemical structure allows it to be used in creating specialty chemicals and materials with specific properties.

Interaction studies involving 2-Amino-4-(tert-butyl)-5-chlorophenol focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that its amino and hydroxyl groups facilitate hydrogen bonding interactions, which are critical for its biological activity. Studies have shown that modifications to these functional groups can significantly alter its interaction profile, suggesting avenues for optimizing its efficacy in therapeutic applications.

Several compounds share structural similarities with 2-Amino-4-(tert-butyl)-5-chlorophenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-4-tert-butylphenolSimilar amino and tert-butyl groupsLacks chlorine substitution; primarily used in dyes
3-Amino-4-(tert-butyl)-5-chlorophenolSimilar structure but different chlorine positionExhibits different biological activity patterns
2-Amino-5-chloro-6-methylphenolContains methyl instead of tert-butylDifferent steric effects influencing reactivity
3-Chloro-4-hydroxyanilineHydroxy group instead of tert-butylUsed extensively in pharmaceuticals

These comparisons illustrate how slight modifications in structure can lead to significant differences in chemical behavior and biological activity, highlighting the uniqueness of 2-Amino-4-(tert-butyl)-5-chlorophenol.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.0763918 g/mol

Monoisotopic Mass

199.0763918 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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